molecular formula C10H14N4 B1482222 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-09-5

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No. B1482222
M. Wt: 190.25 g/mol
InChI Key: QGWJKKCLFRYATK-UHFFFAOYSA-N
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Description

The compound “2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile” belongs to the class of organic compounds known as pyrazines and pyrazoles. These are polycyclic aromatic compounds containing a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4), a pyrazole ring (a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms), and an acetonitrile group (a compound containing a cyano group attached to a methyl group).



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazine and pyrazole rings through cyclization reactions, followed by the introduction of the acetonitrile group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazine and pyrazole rings, along with the acetonitrile group. The presence of nitrogen atoms in the rings would likely result in a high degree of electron delocalization, contributing to the compound’s aromaticity.



Chemical Reactions Analysis

Again, without specific data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the nitrogen atoms in the pyrazine and pyrazole rings, as well as the cyano group, could potentially act as nucleophiles in various reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present.


Scientific Research Applications

Green Solvent-Free Synthesis Techniques

The green chemistry approach to synthesizing pyrazole derivatives, including methods that potentially overlap with the synthesis pathways of the compound , emphasizes solvent-free reactions. For example, pyrano[2,3-c]pyrazoles have been obtained through a solvent-free process, highlighting an environmentally friendly synthesis methodology that may be applicable to related compounds (Al-Matar et al., 2010).

Molecular Docking and In Vitro Screening

Research involving pyrazole derivatives extends to their molecular docking and in vitro screening for various biological activities. Studies have prepared novel pyridine and fused pyridine derivatives from related compounds, assessing them for antimicrobial and antioxidant activities. This kind of research indicates the potential biomedical applications of pyrazole derivatives (Flefel et al., 2018).

Antimicrobial and Antifungal Activities

Pyrazoline and pyrazole derivatives synthesized from unsaturated ketones have been evaluated for their antimicrobial properties. Such studies demonstrate the compound's potential in developing new antimicrobial agents, underscoring the relevance of pyrazole chemistry in addressing drug resistance (Hassan, 2013).

Synthesis and Characterization for Anticancer Applications

The synthesis of novel pyrazine derivatives, including those with structural similarities to the compound of interest, has been explored for their anticancer activities. Research in this area focuses on creating compounds with potential efficacy against cancer cell lines, such as A549 lung cancer cells, indicating the compound's importance in medicinal chemistry research (Xie et al., 2008).

Catalyst-Free Combinatorial Library Synthesis

Advancements in the synthesis of pyrazole derivatives also include catalyst-free methods that contribute to the development of combinatorial libraries of compounds. This approach facilitates the discovery of new molecules with potential applications in drug development and other areas of chemical research (Kumaravel & Vasuki, 2009).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety.


Future Directions

The future directions for the study of this compound could include further investigation into its synthesis, characterization, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to assess its potential use in fields such as medicine or agriculture.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2,4-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWJKKCLFRYATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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